N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a bicyclic structure fused with a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The starting materials often include a bicyclic compound and a benzothiazole derivative. Key steps may involve:
Formation of the bicyclic intermediate: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Functionalization of the benzothiazole ring: This involves introducing the carboxamide and methylsulfonyl groups through nucleophilic substitution or other suitable reactions.
Coupling of intermediates: The final step involves coupling the bicyclic intermediate with the functionalized benzothiazole under specific conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(bicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-aminobenzothiazole: Lacks the methylsulfonyl group.
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(methylthio)benzothiazole: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is unique due to the presence of both the bicyclic structure and the methylsulfonyl group, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C17H19N3O3S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H19N3O3S2/c1-25(22,23)20-17-19-14-5-4-12(8-15(14)24-17)16(21)18-9-13-7-10-2-3-11(13)6-10/h2-5,8,10-11,13H,6-7,9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
SHJCPSSUUXMZIY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
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